5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound featuring a thiophene ring, a morpholine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be functionalized through various reactions such as sulfonation and alkylation. The morpholine ring can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the sulfonamide group through the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene ring can interact with various biological receptors, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxylic acid share the thiophene ring structure.
Sulfonamide derivatives: Compounds such as sulfanilamide and sulfamethoxazole are well-known sulfonamide drugs.
Morpholine derivatives: Compounds like morpholine and N-methylmorpholine are structurally similar due to the presence of the morpholine ring.
Uniqueness
5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S3/c1-12-4-5-15(22-12)23(18,19)16-11-13(14-3-2-10-21-14)17-6-8-20-9-7-17/h2-5,10,13,16H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEVILVPEIMPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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